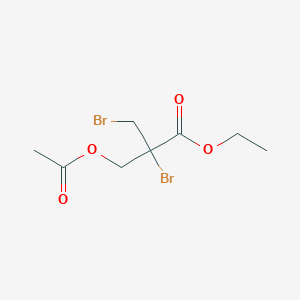
Propanoic acid, 3-(acetyloxy)-2-bromo-2-(bromomethyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-(acetyloxy)-2-bromo-2-(bromomethyl)-, ethyl ester is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes an acetyloxy group, two bromine atoms, and an ethyl ester group. Its molecular formula is C8H12Br2O4, and it is known for its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(acetyloxy)-2-bromo-2-(bromomethyl)-, ethyl ester typically involves multiple steps. One common method starts with the bromination of propanoic acid derivatives to introduce the bromine atoms. This is followed by esterification to form the ethyl ester group. The acetyloxy group is then introduced through acetylation reactions. The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Industrial production also emphasizes the purification of the final product to remove any impurities that may affect its performance in applications.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(acetyloxy)-2-bromo-2-(bromomethyl)-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester and acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
The major products formed from these reactions include various substituted propanoic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Propanoic acid, 3-(acetyloxy)-2-bromo-2-(bromomethyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which propanoic acid, 3-(acetyloxy)-2-bromo-2-(bromomethyl)-, ethyl ester exerts its effects involves its reactivity with various molecular targets. The bromine atoms and ester groups play a crucial role in its interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in these reactions depend on the specific conditions and the presence of other reactants.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 3-bromo-2-oxo-, ethyl ester: This compound has a similar structure but lacks the acetyloxy group.
Propanoic acid, 3-bromo-, ethyl ester: This compound is simpler, with only one bromine atom and no acetyloxy group.
Propanoic acid, 3-ethoxy-, ethyl ester: This compound has an ethoxy group instead of the acetyloxy group.
Uniqueness
Propanoic acid, 3-(acetyloxy)-2-bromo-2-(bromomethyl)-, ethyl ester is unique due to the presence of both acetyloxy and bromomethyl groups, which confer distinct reactivity and properties. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
139060-18-7 |
|---|---|
Molecular Formula |
C8H12Br2O4 |
Molecular Weight |
331.99 g/mol |
IUPAC Name |
ethyl 2-(acetyloxymethyl)-2,3-dibromopropanoate |
InChI |
InChI=1S/C8H12Br2O4/c1-3-13-7(12)8(10,4-9)5-14-6(2)11/h3-5H2,1-2H3 |
InChI Key |
OOHFBJPKEZZHCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(COC(=O)C)(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















